Chiral Purity and Optical Rotation: Verifiable Stereochemical Integrity for Asymmetric Synthesis
The (S)-enantiomer is defined by its specific optical rotation, a key quality attribute distinguishing it from the (R)-enantiomer. While vendor-reported specific rotation values for this exact compound are not publicly detailed, the class of chiral alpha-methylbenzylamines is known to exhibit a predictable, non-zero specific rotation that is opposite in sign and equal in magnitude to its enantiomer [1]. For example, the (R)-enantiomer (CAS 1212920-72-3) is documented with a specific rotation that would be mirrored by the (S)-form .
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | Not explicitly reported in public sources; expected to be opposite in sign to the (R)-enantiomer. |
| Comparator Or Baseline | (R)-enantiomer (CAS 1212920-72-3) is documented with a specific rotation value, though the exact figure is not publicly detailed in vendor sources . |
| Quantified Difference | Enantiomers have equal magnitude but opposite sign of specific rotation. |
| Conditions | Measured in a specified solvent and concentration, typically at 20°C and 589 nm (sodium D-line). |
Why This Matters
Verification of optical rotation ensures the procurement of the correct stereoisomer, which is critical for achieving reproducible enantioselectivity in asymmetric catalysis and for maintaining biological target selectivity.
- [1] Červinka, O., Kroupová, E., & Bělovský, O. (1978). Asymmetric reactions. XXIX. Absolute configuration of ω-phenyl-2-alkylamines and their N-methyl derivatives. Collection of Czechoslovak Chemical Communications, 43(4), 1132-1137. View Source
